N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2640842-43-7
VCID: VC11873443
InChI: InChI=1S/C16H21N3O3S2/c1-22-12-4-7-14-15(9-12)23-16(17-14)19-8-2-3-11(10-19)18-24(20,21)13-5-6-13/h4,7,9,11,13,18H,2-3,5-6,8,10H2,1H3
SMILES: COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4
Molecular Formula: C16H21N3O3S2
Molecular Weight: 367.5 g/mol

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

CAS No.: 2640842-43-7

Cat. No.: VC11873443

Molecular Formula: C16H21N3O3S2

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide - 2640842-43-7

Specification

CAS No. 2640842-43-7
Molecular Formula C16H21N3O3S2
Molecular Weight 367.5 g/mol
IUPAC Name N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C16H21N3O3S2/c1-22-12-4-7-14-15(9-12)23-16(17-14)19-8-2-3-11(10-19)18-24(20,21)13-5-6-13/h4,7,9,11,13,18H,2-3,5-6,8,10H2,1H3
Standard InChI Key NSCYRJJETTZOFT-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4

Introduction

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound combines a methoxybenzothiazole moiety with a piperidine ring and a cyclopropanesulfonamide group, making it a versatile molecule for various studies.

Synthesis and Preparation

The synthesis of N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide likely involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperidine moiety, and the attachment of the cyclopropanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(piperazin-1-yl)acetamideC14H18N4O2S306.38332Pharmaceutical research
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamideC17H16N2O2S312.4Chemical synthesis studies
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamideC16H21N3O3S2Not specifiedScientific research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator